molecular formula C26H22ClN5O3 B2624992 N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189674-14-3

N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2624992
CAS No.: 1189674-14-3
M. Wt: 487.94
InChI Key: BDVMZGKBLBPEHV-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a synthetic triazoloquinoxaline derivative characterized by a complex heterocyclic scaffold. Its structure features:

  • A triazolo[4,3-a]quinoxalin core with a ketone group at position 1.
  • An N-(3-chloro-2-methylphenyl) substituent on the acetamide moiety.
  • A 4-ethylphenoxy group at position 4 of the triazoloquinoxaline ring.

This compound belongs to a class of nitrogen-containing heterocycles explored for diverse bioactivities, including antimicrobial and anticancer properties.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN5O3/c1-3-17-11-13-18(14-12-17)35-25-24-30-31(15-23(33)28-20-9-6-7-19(27)16(20)2)26(34)32(24)22-10-5-4-8-21(22)29-25/h4-14H,3,15H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVMZGKBLBPEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=C(C(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(4-(4-ethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a complex organic compound belonging to the class of triazoloquinoxaline derivatives. This compound has garnered attention due to its potential pharmacological properties, particularly in the fields of antibacterial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H18ClN3O2C_{18}H_{18}ClN_{3}O_{2}, with a molecular weight of approximately 353.81 g/mol. Its structural complexity arises from the presence of multiple functional groups, including a chloro group and an ethoxy group, which may significantly influence its biological activity.

Key Structural Features

  • Chloro Group : Often enhances electrophilicity.
  • Ethoxy Group : May contribute to hydrophobic interactions.
  • Triazole and Quinoxaline Moieties : Known for their diverse biological activities.

Anticancer Activity

Research indicates that triazoloquinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer efficacy of this compound has yet to be extensively documented in peer-reviewed literature, but its structural analogs have demonstrated significant activity against tumor cells.

Antibacterial Activity

Similar compounds within the triazoloquinoxaline class have also shown antibacterial effects. They often target bacterial DNA synthesis or protein synthesis pathways. The potential for this compound to act against specific bacterial strains remains an area for further investigation.

The biological mechanisms through which this compound exerts its effects likely involve:

  • Interaction with DNA : Triazoles can intercalate into DNA strands.
  • Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key structural analogs and their differentiating features:

(a) N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
  • Substituents: 4-Chlorophenyl group (vs. 3-chloro-2-methylphenyl in the target compound). Methyl group at position 1 of the triazoloquinoxaline core (absent in the target).
  • The methyl group at position 1 could sterically hinder interactions with enzymatic targets .
(b) N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide ()
  • Substituents :
    • 3-Chlorophenyl group (vs. 3-chloro-2-methylphenyl in the target).
    • Methyl group at position 1 (absent in the target).
(c) 2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide ()
  • Substituents: 3-Nitrophenyl group (strong electron-withdrawing) vs. 3-chloro-2-methylphenyl. 4-Methylbenzoyl moiety on the quinoxaline core (distinct from the triazoloquinoxaline scaffold).
  • Impact :
    • The nitro group increases electrophilicity, which may enhance reactivity but reduce metabolic stability compared to chloro substituents .

Data Tables and Comparative Analysis

Compound Core Structure Substituents Molecular Formula Molecular Weight
Target Compound Triazoloquinoxaline 3-Chloro-2-methylphenyl, 4-ethylphenoxy (Derived from name) (Calculated)
N-(4-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline 4-Chlorophenyl, 1-methyl C₁₈H₁₄ClN₅O₂ 367.79 g/mol
N-(3-Chlorophenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide Triazoloquinoxaline 3-Chlorophenyl, 1-methyl C₁₈H₁₄ClN₅O₂ 367.79 g/mol
2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide Quinoxaline 3-Nitrophenyl, 4-methylbenzoyl C₂₅H₂₁N₅O₄ 463.47 g/mol

Key Observations :

  • 4-Ethylphenoxy in the target compound may enhance lipophilicity, improving membrane permeability relative to methyl or nitro groups .

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